
N-lactoyl-phenylalanine
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Overview
Description
Lactoyl Phenylalanine, also known as N-Lactoyl-Phenylalanine, is a conjugate of lactate and phenylalanine. It is classified as an N-acyl-alpha-amino acid and pseudodipeptide. This compound is naturally produced in mammals during intense exercise, where it is synthesized from lactate and L-phenylalanine by the enzyme cytosolic nonspecific dipeptidase (CNDP2) . Lactoyl Phenylalanine has been found to have various biological effects, including appetite suppression and potential weight loss benefits .
Preparation Methods
Lactoyl Phenylalanine can be synthesized through both heating and enzymatic methods. In the heating method, a high yield of Lactoyl Phenylalanine is achieved by reacting phenylalanine, lactate, calcium oxide, and water at specific molar ratios and maintaining the mixture at 100°C for 3 hours . The enzymatic method involves using enzymes such as Debitrase HYW 20 in an aqueous solution with phenylalanine and lactate under mild conditions (pH 8, 55°C) for 24 hours . Industrial production methods may involve optimizing these conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Lactoyl Phenylalanine undergoes various chemical reactions, including condensation and hydrolysis. The primary reaction involves the condensation of lactate and phenylalanine to form Lactoyl Phenylalanine, catalyzed by CNDP2 . This compound can also undergo hydrolysis to revert to its constituent molecules, lactate and phenylalanine . Common reagents used in these reactions include lactate, phenylalanine, and specific enzymes like CNDP2 . The major products formed from these reactions are Lactoyl Phenylalanine and its hydrolysis products.
Scientific Research Applications
Obesity Management
Recent studies have highlighted Lac-Phe's role in combating obesity. Research indicates that Lac-Phe levels increase significantly during and after exercise, suggesting a link between physical activity and appetite suppression. In a study involving mice fed a high-fat diet, administration of Lac-Phe resulted in a 7% reduction in body mass over ten days without altering their activity levels, indicating that Lac-Phe may promote weight loss by reducing food intake rather than increasing energy expenditure .
Table 1: Effects of Lac-Phe on Body Mass in Mice
Study Reference | Treatment Duration | Body Mass Change | Diet Type |
---|---|---|---|
10 days | -7% | High-fat diet | |
12 hours | -50% food intake | Not specified |
Appetite Regulation
Lac-Phe has been identified as an "exerkine," a term used to describe molecules released during exercise that can influence metabolic processes. In controlled experiments, acute administration of Lac-Phe led to a significant decrease in food intake (approximately 50%) in diet-induced obese mice without affecting their physical activity levels or other appetite-regulating hormones like leptin and ghrelin . This suggests that Lac-Phe could be a promising candidate for developing appetite-suppressing therapies.
Table 2: Appetite Suppression Effects of Lac-Phe
Study Reference | Dose Administered | Food Intake Reduction | Other Hormones Affected |
---|---|---|---|
50 mg/kg | ~50% | None | |
Not specified | Significant reduction | None |
Role in Exercise-Induced Metabolism
The production of Lac-Phe from lactate during physical exertion establishes a biochemical link between exercise and metabolic health. Studies have shown that Lac-Phe not only increases during exercise but also plays a role in long-term energy balance regulation . The secretion of this metabolite from various cell types, including macrophages and epithelial cells, indicates its potential as a signaling molecule that could mediate the benefits of regular physical activity on metabolism.
Potential Therapeutic Applications
Given its appetite-suppressing effects and role in weight management, Lac-Phe presents potential therapeutic applications for treating obesity and related metabolic disorders. Ongoing research aims to uncover the specific receptors and neural circuits activated by Lac-Phe, which could lead to new treatment strategies for obesity and type 2 diabetes .
Case Studies
- Study on Exercise-Induced Metabolite : A study published in Nature demonstrated that administering Lac-Phe to diet-induced obese mice significantly suppressed their food intake without affecting their overall activity levels. This study provides evidence supporting the hypothesis that Lac-Phe functions as a metabolic signal linking exercise to reduced appetite .
- Comparative Analysis in Food Fermentation : Research comparing the production of taste-active amino acids in fermented foods noted the formation of Lac-Phe during kimchi fermentation by lactic acid bacteria, suggesting its relevance not only in metabolism but also in food science .
Mechanism of Action
Lactoyl Phenylalanine exerts its effects through its role as a signaling metabolite. It is produced in response to increased lactate levels during exercise and acts as an anorexigenic signal, suppressing food intake . The compound is believed to activate specific G protein-coupled receptors (GPCRs), leading to downstream signaling pathways that regulate appetite and energy balance . The exact molecular targets and pathways involved are still under investigation, but CNDP2 is known to be the primary biosynthetic enzyme for Lactoyl Phenylalanine .
Comparison with Similar Compounds
Lactoyl Phenylalanine is unique among N-acyl-alpha-amino acids due to its specific combination of lactate and phenylalanine. Similar compounds include:
- N-Acetylaspartic Acid
- N-Acetylcysteine
- N-Acetylglutamic Acid
- N-Acetylglutamine
- N-Acetylleucine
- N-Formylmethionine
These compounds share the N-acyl-alpha-amino acid structure but differ in their specific amino acid and acyl group components. Lactoyl Phenylalanine’s unique properties and biological effects make it a compound of significant interest in various research fields.
Properties
CAS No. |
183241-73-8 |
---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(2-hydroxypropanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(14)11(15)13-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
IIRJJZHHNGABMQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)O |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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